![molecular formula C25H19F2NO5 B2404180 [(Z)-[[2-(1,3-benzodioxol-5-yl)cyclopropyl]-(4-methoxyphenyl)methylidene]amino] 2,4-difluorobenzoate CAS No. 338749-18-1](/img/structure/B2404180.png)

[(Z)-[[2-(1,3-benzodioxol-5-yl)cyclopropyl]-(4-methoxyphenyl)methylidene]amino] 2,4-difluorobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

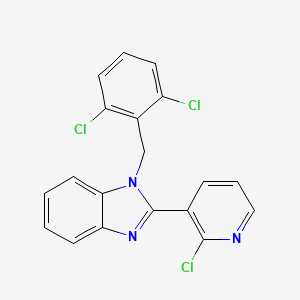

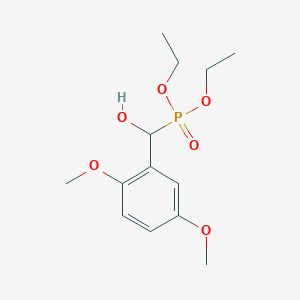

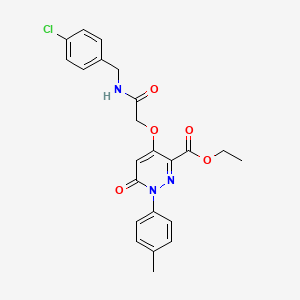

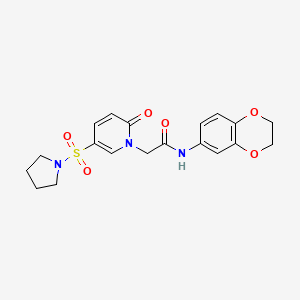

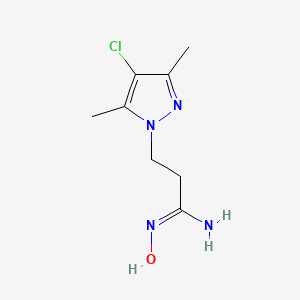

The compound contains several functional groups including a benzodioxole, a cyclopropyl group, a methoxyphenyl group, an imine, and a difluorobenzoate . Benzodioxole is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group . The cyclopropyl group is a three-membered ring which is known for its strain and reactivity. The methoxyphenyl group is a phenyl ring with a methoxy substituent, and the imine group features a carbon-nitrogen double bond. The difluorobenzoate is a benzoate ester with two fluorine atoms attached to the benzene ring.

Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups around the central carbon atom. The exact structure would depend on the specific synthetic route used and the reaction conditions .Chemical Reactions Analysis

The reactivity of the compound would be influenced by the presence of these functional groups. For example, the benzodioxole could undergo electrophilic aromatic substitution, the cyclopropyl group could participate in ring-opening reactions, and the imine could be hydrolyzed to give a carbonyl and an amine .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of polar functional groups could increase its solubility in polar solvents, and the aromatic rings could contribute to its UV/Vis absorption spectrum .Scientific Research Applications

Photodynamic Therapy for Cancer

- Photosensitizer in Photodynamic Therapy : A study by Pişkin, Canpolat, and Öztürk (2020) explored the use of a zinc phthalocyanine derivative, which shares structural similarities with the compound , as a photosensitizer in photodynamic therapy for cancer treatment. This compound exhibited good fluorescence properties and high singlet oxygen quantum yield, making it potentially useful for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Cystic Fibrosis Treatment

- Cystic Fibrosis Drug Potentiators : Phuan et al. (2015) researched combination drug therapies for cystic fibrosis, focusing on molecules that improve cellular processing and chloride channel function. They identified classes of potentiators, including compounds with structural elements akin to the compound of interest, which do not impair corrector action, thus potentially improving the efficacy of combination therapy in cystic fibrosis (Phuan et al., 2015).

Antimicrobial Research

- Antimicrobial Activities : Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives, including compounds structurally similar to the queried compound, and evaluated their antimicrobial activities. Some of these derivatives exhibited good or moderate activities against various microorganisms, demonstrating potential in antimicrobial research (Bektaş et al., 2007).

Alzheimer's Disease Imaging

- Alzheimer's Disease Imaging : Gao, Wang, and Zheng (2018) worked on synthesizing carbon-11-labeled CK1 inhibitors, where the structure of some inhibitors bears resemblance to the compound . These inhibitors were intended as potential PET radiotracers for imaging in Alzheimer's disease (Gao, Wang, & Zheng, 2018).

Endothelin Receptor Antagonism

- Endothelin Receptor Antagonism : Tasker et al. (1997) developed compounds, including those structurally similar to the queried compound, as endothelin-A receptor antagonists. These compounds exhibited potent antagonistic properties, suggesting their potential use in cardiovascular and renal diseases (Tasker et al., 1997).

Safety and Hazards

Future Directions

properties

IUPAC Name |

[(Z)-[[2-(1,3-benzodioxol-5-yl)cyclopropyl]-(4-methoxyphenyl)methylidene]amino] 2,4-difluorobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19F2NO5/c1-30-17-6-2-14(3-7-17)24(28-33-25(29)18-8-5-16(26)11-21(18)27)20-12-19(20)15-4-9-22-23(10-15)32-13-31-22/h2-11,19-20H,12-13H2,1H3/b28-24+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROXAIYWAASHHJD-ZZIIXHQDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=NOC(=O)C2=C(C=C(C=C2)F)F)C3CC3C4=CC5=C(C=C4)OCO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C(=N\OC(=O)C2=C(C=C(C=C2)F)F)/C3CC3C4=CC5=C(C=C4)OCO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19F2NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-difluoro-N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2404100.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2404105.png)

![benzyl 2-(8-(furan-2-ylmethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2404107.png)

![N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2404115.png)

![N-(4-acetylphenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2404116.png)

![N-(2,5-dimethylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2404118.png)

![(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2404120.png)